N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
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Overview
Description
N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole ring fused with an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred for several hours at low temperatures and monitored by thin layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and improve yield. The use of automated systems for purification, such as flash chromatography and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sulfuric acid
Reducing Agents: Sodium borohydride
Solvents: Toluene, dichloromethane, dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, making it suitable for use as an explosive.
N-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]methyl}piperidin-4-amine: Belongs to the class of imidazo-[4,5-c]pyridines and is studied for its potential medicinal applications.
Uniqueness
N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE stands out due to its unique combination of benzodiazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N6O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[4-[1-[di(propanoyl)amino]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C18H20N6O4/c1-4-13(25)20-17-16(21-28-22-17)18-19-11-9-7-8-10-12(11)23(18)24(14(26)5-2)15(27)6-3/h7-10H,4-6H2,1-3H3,(H,20,22,25) |
InChI Key |
ZAYAAUVOBMWYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2N(C(=O)CC)C(=O)CC |
Origin of Product |
United States |
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